N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-yl}-N-(pyridin-2-yl)cyclohexanecarboxamide
Description
N-{1-[4-(2-Methoxyphenyl)piperazin-1-yl]propan-2-yl}-N-(pyridin-2-yl)cyclohexanecarboxamide is a synthetic compound featuring a piperazine core substituted with a 2-methoxyphenyl group, a propan-2-yl linker, and a cyclohexanecarboxamide moiety bonded to a pyridinyl ring.
Propriétés
IUPAC Name |
N-[1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-yl]-N-pyridin-2-ylcyclohexanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N4O2/c1-21(20-28-16-18-29(19-17-28)23-12-6-7-13-24(23)32-2)30(25-14-8-9-15-27-25)26(31)22-10-4-3-5-11-22/h6-9,12-15,21-22H,3-5,10-11,16-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUDKPOIYPKKNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)C2=CC=CC=C2OC)N(C3=CC=CC=N3)C(=O)C4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70346109 | |
| Record name | N-{1-[4-(2-Methoxyphenyl)piperazin-1-yl]propan-2-yl}-N-(pyridin-2-yl)cyclohexanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70346109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302900-97-6 | |
| Record name | N-{1-[4-(2-Methoxyphenyl)piperazin-1-yl]propan-2-yl}-N-(pyridin-2-yl)cyclohexanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70346109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
General Synthetic Strategy
The preparation typically involves multi-step synthesis combining amide bond formation, piperazine substitution, and alkylation steps. Key synthetic steps include:
Step 1: Synthesis of the cyclohexanecarboxylic acid derivative
The cyclohexanecarboxylic acid or its activated derivative (e.g., acid chloride) is prepared or sourced commercially.Step 2: Formation of the amide bond with pyridin-2-yl amine
The acid chloride of cyclohexanecarboxylic acid is reacted with 2-aminopyridine under controlled conditions to form N-(pyridin-2-yl)cyclohexanecarboxamide.Step 3: Preparation of the substituted piperazine intermediate
4-(2-methoxyphenyl)piperazine is synthesized or obtained. The methoxyphenyl substitution is introduced via nucleophilic substitution or palladium-catalyzed coupling methods.Step 4: Alkylation of the piperazine with a propan-2-yl linker
The piperazine nitrogen is alkylated with a suitable propan-2-yl halide or equivalent electrophile to introduce the propan-2-yl side chain.Step 5: Coupling of the piperazine-propan-2-yl moiety to the cyclohexanecarboxamide
The final coupling involves linking the piperazine side chain to the amide nitrogen of the cyclohexanecarboxamide, often via nucleophilic substitution or amide bond formation using coupling reagents.
Detailed Synthetic Procedures and Reaction Conditions
Based on patent literature and medicinal chemistry research, the following detailed procedures are reported:
| Step | Reagents & Conditions | Description | Yield / Notes |
|---|---|---|---|
| 1 | Cyclohexanecarboxylic acid + SOCl2 or oxalyl chloride, reflux | Conversion to acid chloride | Quantitative, monitored by IR |
| 2 | Acid chloride + 2-aminopyridine, base (e.g., triethylamine), DCM, 0–25 °C | Amide bond formation | 70–85%, purified by recrystallization |
| 3 | 1-(2-methoxyphenyl)piperazine prepared via nucleophilic aromatic substitution or Buchwald-Hartwig amination | Piperazine substitution | 60–75%, requires Pd catalyst if coupling |
| 4 | Alkylation of piperazine nitrogen with 2-bromopropane or equivalent alkyl halide, base (K2CO3), DMF, 50–80 °C | Introduction of propan-2-yl group | 65–80%, monitored by TLC |
| 5 | Coupling of alkylated piperazine with amide intermediate using coupling agents (e.g., EDCI, HOBt), solvent DCM or DMF, room temperature | Final assembly of target molecule | 55–70%, purified by chromatography |
Representative Research Findings
A patent (US20090227560A1) describes related substituted piperazine derivatives where amide bond formation and piperazine functionalization are key steps, suggesting similar synthetic routes are applicable to the target compound.
Studies on analogous compounds targeting serotonin 5-HT1A receptors demonstrate that the piperazine moiety is often introduced via alkylation reactions with substituted halides, followed by amide coupling with heteroaryl amines such as pyridin-2-yl.
The importance of controlling reaction temperature and stoichiometry in amide bond formation to avoid side reactions and optimize yield is emphasized in medicinal chemistry literature.
Data Table Summarizing Key Synthetic Parameters
| Parameter | Typical Conditions | Remarks |
|---|---|---|
| Acid chloride formation | SOCl2, reflux, 2–4 h | Monitored by disappearance of acid peak in IR |
| Amide coupling | 0–25 °C, DCM, triethylamine base | Avoids hydrolysis, moderate yield |
| Piperazine substitution | Pd-catalyzed amination or SNAr, 60–100 °C | Requires inert atmosphere for Pd catalysis |
| Piperazine alkylation | K2CO3 base, DMF solvent, 50–80 °C | Alkyl halide stoichiometry critical |
| Final coupling | EDCI/HOBt, DMF or DCM, RT to 40 °C | Purification by chromatography |
Analytical and Purification Techniques
Purification : Flash chromatography on silica gel is commonly used after each step to isolate pure intermediates and final product.
-
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) confirms structural integrity.
- Mass spectrometry (MS) verifies molecular weight.
- Infrared (IR) spectroscopy monitors functional group transformations, especially amide formation.
- High-performance liquid chromatography (HPLC) assesses purity.
Summary and Outlook
The preparation of N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-yl}-N-(pyridin-2-yl)cyclohexanecarboxamide involves strategic multi-step synthesis combining acid chloride formation, amide coupling with pyridin-2-yl amine, piperazine substitution, and alkylation steps. The methods are well-established in medicinal chemistry, with optimization focusing on reaction conditions to maximize yield and purity.
Further research may explore alternative coupling reagents or catalytic systems to improve efficiency and scalability. The synthetic routes are supported by patent disclosures and peer-reviewed studies on structurally related compounds targeting central nervous system receptors.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of different alkyl or aryl groups.
Applications De Recherche Scientifique
Scientific Research Applications
1. Medicinal Chemistry
- Therapeutic Potential : The compound has shown promise in the treatment of various conditions, including cardiovascular diseases and neurological disorders. Its interaction with alpha1-adrenergic receptors (α1-AR) suggests potential applications in managing hypertension and heart failure.
- Drug Development : It serves as a building block for synthesizing more complex molecules aimed at specific therapeutic targets. Its unique structure allows for modifications that can enhance efficacy and reduce side effects .
2. Biological Activity
- Receptor Interaction : The compound has demonstrated binding affinity to α1-adrenergic receptors, with values ranging from 22 nM to 250 nM. This interaction is critical for modulating adrenergic signaling pathways involved in various physiological processes.
- Pharmacokinetics : Studies on absorption, distribution, metabolism, and excretion (ADME) properties indicate favorable profiles for potential drug candidates .
3. Material Science
- Advanced Materials : The compound's structural features make it suitable for applications in the production of advanced materials. Its ability to participate in chemical reactions can be harnessed for creating new polymers or composites with enhanced properties .
Case Studies
Mécanisme D'action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. The exact pathways and targets depend on the biological context in which the compound is used. For example, it may interact with G-protein-coupled receptors (GPCRs) or ion channels, leading to downstream effects in cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogues from Organic & Biomolecular Chemistry ()
A series of compounds synthesized in Organic & Biomolecular Chemistry shares critical structural motifs with the target molecule, including:
- Piperazine core substituted with aryl or benzoyl groups.
- Pyridinyl or pyridin-2-yl rings attached via carboxamide linkers.
- Variable substituents (e.g., trifluoromethyl, chloro, tert-butyl) influencing physicochemical properties.
Key Differences :
- The target compound uses a propan-2-yl linker between the piperazine and cyclohexanecarboxamide, whereas analogs like 9a–9g employ direct benzoyl-piperazine-carbonyl linkages .
- Substituents on the aryl/benzoyl groups (e.g., methoxy in the target vs. trifluoromethyl or nitro in analogs) modulate lipophilicity and receptor selectivity.
Table 1: Physical Properties of Selected Analogs
Radiolabeled Analogs in PET Imaging ()
The compound 18F-Mefway (4-(trans-18F-fluoro-nylmethyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexane-1-carboxamide) shares near-identical structural features with the target molecule, differing only in the ethyl linker (vs. propan-2-yl) and the presence of a fluorine-18 radiolabel. Studies comparing 18F-Mefway and 18F-FCWAY highlight:
- Receptor Specificity: Both compounds exhibit high 5-HT1A affinity, but 18F-Mefway shows lower nonspecific binding in human brains, attributed to its cyclohexane carboxamide rigidity .
- Pharmacokinetics : The ethyl linker in 18F-Mefway enhances blood-brain barrier penetration compared to bulkier analogs.
Table 2: PET Imaging Parameters
| Parameter | 18F-Mefway | 18F-FCWAY |
|---|---|---|
| 5-HT1A Binding Affinity (Ki) | 1.2 nM | 0.8 nM |
| Brain Uptake (%ID/g) | 2.5 | 1.8 |
| Nonspecific Binding | Low | Moderate |
Crystallographic Insights ()
The compound N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide () provides crystallographic data revealing:
Functional Implications of Structural Variations
- Linker Length : Shorter ethyl linkers (as in 18F-Mefway ) may improve brain uptake, while bulkier propan-2-yl groups could alter metabolic stability .
- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in 9a ) increase lipophilicity and membrane permeability, whereas methoxy groups (as in the target) balance hydrophilicity and receptor affinity .
- Radiolabeling Potential: The target compound’s structure is amenable to fluorine-18 or carbon-11 labeling for PET imaging, following strategies used for 18F-Mefway .
Activité Biologique
N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-yl}-N-(pyridin-2-yl)cyclohexanecarboxamide, also known as WAY 100635, is a complex organic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article will explore the biological activity of this compound, focusing on its mechanism of action, receptor interactions, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring, a methoxyphenyl group, and a pyridin-2-yl moiety attached to a cyclohexanecarboxamide core. Its molecular formula is , and it has been characterized by various analytical techniques including NMR and mass spectrometry.
| Property | Value |
|---|---|
| Molecular Formula | C26H36N4O2 |
| IUPAC Name | N-[1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-yl]-N-pyridin-2-ylcyclohexanecarboxamide |
| Molecular Weight | 436.6 g/mol |
The primary biological activity of this compound is attributed to its interaction with various receptors in the central nervous system. Specifically, it has been shown to act as an antagonist at the 5-HT1A serotonin receptor , which plays a crucial role in regulating mood, anxiety, and other neurophysiological processes.
In vitro studies have demonstrated that WAY 100635 can increase the firing rate of serotonergic neurons in the dorsal raphe nucleus when superfused at concentrations around 10 nM, indicating its potential to modulate serotonin levels in the brain . The compound exhibits an IC50 value of approximately 0.95 nM against serotonin-mediated responses, showcasing its potency as a receptor antagonist .
Cellular Effects
Research indicates that this compound significantly influences cellular processes by interacting with alpha1-adrenergic receptors. This interaction can lead to alterations in cell signaling pathways, gene expression, and overall cellular metabolism.
Case Studies
- Neuropharmacological Studies : In animal models, WAY 100635 has been shown to exhibit anxiolytic-like effects. When administered to rodents, it resulted in decreased anxiety-like behavior in elevated plus-maze tests, suggesting potential applications in treating anxiety disorders.
- Antidepressant Potential : A study indicated that chronic administration of WAY 100635 could enhance the antidepressant effects of selective serotonin reuptake inhibitors (SSRIs) by increasing serotonergic transmission. This synergistic effect highlights its potential role in combination therapies for depression.
- Antinociceptive Effects : Research has also explored the analgesic properties of this compound. In pain models, WAY 100635 demonstrated significant antinociceptive effects, further supporting its therapeutic potential beyond psychiatric conditions.
Q & A
Basic: How is the synthesis of this compound optimized for yield and purity?
Methodological Answer:
Synthesis optimization involves multi-step protocols with precise reagent selection and purification techniques. For example, coupling reactions using HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) as a coupling agent in THF, followed by Et3N-mediated deprotonation, improve intermediate stability . Column chromatography (silica gel, gradient elution with CH2Cl2/MeOH) is critical for isolating high-purity intermediates. Final purification via recrystallization or preparative HPLC ensures >95% purity. Yield optimization may require adjusting reaction temperatures (e.g., reflux vs. room temperature) and stoichiometric ratios of piperazine derivatives .
Basic: What analytical methods confirm the compound's structural integrity and purity?
Methodological Answer:
Structural confirmation relies on:
- <sup>1</sup>H/<sup>13</sup>C NMR spectroscopy : Assigning peaks for methoxyphenyl (δ 3.8–3.9 ppm for OCH3), pyridyl protons (δ 8.1–8.5 ppm), and cyclohexane carboxamide (δ 1.2–2.1 ppm for cyclohexyl CH2) .
- High-resolution mass spectrometry (HRMS) : Validating molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 488.6) .
- HPLC with UV detection (C18 columns, acetonitrile/water gradients) to confirm ≥98% purity .
Advanced: How can researchers resolve contradictions in reported receptor binding affinities?
Methodological Answer:
Discrepancies in binding data (e.g., D3 vs. 5-HT1A receptor affinities) arise from:
- Assay conditions : Buffer pH (7.4 vs. 6.8), ionic strength, and temperature (25°C vs. 37°C) alter ligand-receptor kinetics .
- Radioligand competition : Use of [<sup>3</sup>H]spiperone vs. [<sup>125</sup>I]iodosulpride may yield divergent IC50 values .
- Cell line selection : HEK-293 vs. CHO cells expressing human receptors differ in G-protein coupling efficiency .
Standardized protocols (e.g., NIH Psychoactive Drug Screening Program guidelines) and orthogonal assays (e.g., functional cAMP assays) are recommended for validation .
Advanced: How to address discrepancies between in vitro binding data and in vivo efficacy?
Methodological Answer:
In vitro-in vivo translation challenges stem from:
- Pharmacokinetics : Poor blood-brain barrier (BBB) penetration due to high polar surface area (>80 Ų). Strategies include prodrug derivatization or lipid nanoparticle encapsulation .
- Metabolic stability : Hepatic microsome assays (human vs. rodent) identify vulnerable sites (e.g., methoxyphenyl O-demethylation) .
- In vivo imaging : <sup>11</sup>C or <sup>18</sup>F-labeled analogs (e.g., PET tracers) track brain distribution and target engagement .
Advanced: What computational approaches elucidate binding mechanisms and enantioselectivity?
Methodological Answer:
- Molecular docking : Software like AutoDock Vina or Schrödinger Glide models ligand-receptor interactions. Protonation states of piperazine N-atoms (pH-dependent) significantly impact docking scores .
- Molecular dynamics (MD) simulations : GROMACS or AMBER simulations (100 ns trajectories) assess stability of ligand-D3 receptor complexes, highlighting key residues (e.g., Asp110 for hydrogen bonding) .
- QM/MM calculations : Evaluate enantioselectivity by comparing binding energies of (R)- and (S)-isomers .
Basic: What strategies improve solubility and formulation for in vivo studies?
Methodological Answer:
- Solubility screening : Use biorelevant media (FaSSIF/FeSSIF) and co-solvents (DMSO/PEG 400) via shake-flask HPLC .
- Nanoparticle formulation : High-pressure homogenization with PLGA or lipids reduces particle size (<200 nm) for enhanced bioavailability .
- Salt formation : Hydrochloride salts improve aqueous solubility (e.g., 12 mg/mL in PBS) .
Advanced: How is comprehensive toxicity profiling conducted preclinically?
Methodological Answer:
- In vitro cytotoxicity : MTT assays on HepG2 and HEK-293 cells (IC50 > 50 µM acceptable) .
- Genotoxicity : Ames test (TA98 and TA100 strains) and Comet assay for DNA damage assessment .
- In vivo acute toxicity : OECD 423 guidelines (rodent models, dose escalation up to 500 mg/kg) monitor organ histopathology and serum biomarkers (ALT, creatinine) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
